N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is characterized by its unique structure, which includes a cyclooctyl group, a methyl group, a phenyl group, and an isoxazolecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of cyclooctylamine with 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Scientific Research Applications
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylate: This compound has a similar structure but differs in the functional group attached to the isoxazole ring.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylic acid: This compound has a carboxylic acid group instead of an amide group.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxyl chloride: This compound contains a chloride group, making it more reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and reactivity, which make it valuable for various scientific research applications.
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-14-17(18(21-23-14)15-10-6-5-7-11-15)19(22)20-16-12-8-3-2-4-9-13-16/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3,(H,20,22) |
InChI Key |
JBIDVSHIZLAAOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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